Product packaging for 1-Benzyl-4-vinylpiperidine(Cat. No.:CAS No. 42790-44-3)

1-Benzyl-4-vinylpiperidine

Cat. No.: B3052610
CAS No.: 42790-44-3
M. Wt: 201.31 g/mol
InChI Key: IZYFPCIZUPPAAH-UHFFFAOYSA-N
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Description

1-Benzyl-4-vinylpiperidine is a chemical compound of interest in polymer science and materials research. It integrates a vinyl group, which serves as a site for polymerization, with a benzylpiperidine moiety. This structure is analogous to 4-vinylbenzyl piperidine, a monomer known to undergo both thermal and living anionic polymerization for the synthesis of well-defined polymers with predictable molecular weights and narrow polydispersities . The piperidine ring in such structures is a key functional group, serving as a precursor for the formation of piperidinium cations. These cations are integral to a class of materials known as ionomers and polyelectrolytes, which are valued for their potential ionic conductivity, thermal stability, and anion exchange capability . Researchers are exploring these polymeric materials for emerging technologies, including anion exchange membranes for fuel cells, water purification systems, and electromechanical actuators . The presence of both polymerizable and modifiable groups in a single molecule makes this compound a versatile building block for developing novel functional materials with tailored architectures and properties. This product is intended for research and laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19N B3052610 1-Benzyl-4-vinylpiperidine CAS No. 42790-44-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-ethenylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-2-13-8-10-15(11-9-13)12-14-6-4-3-5-7-14/h2-7,13H,1,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYFPCIZUPPAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609476
Record name 1-Benzyl-4-ethenylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42790-44-3
Record name 1-Benzyl-4-ethenylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Piperidine Architectures in Organic Synthesis

The piperidine (B6355638) ring, a six-membered heterocycle containing one nitrogen atom, is a fundamental structural motif in organic chemistry. solubilityofthings.comnih.gov Its prevalence is particularly notable in the realm of medicinal chemistry and drug discovery, where it forms the core of numerous pharmaceuticals. nih.govatamanchemicals.comencyclopedia.pub Piperidine derivatives are present in over twenty classes of drugs, including analgesics, antipsychotics, and anticancer agents. nih.govencyclopedia.pub The versatility of the piperidine scaffold stems from its ability to adopt a stable chair conformation and the basicity of its nitrogen atom, which allows for a wide range of chemical modifications. solubilityofthings.comwikipedia.org

In organic synthesis, piperidine and its derivatives are widely employed as building blocks, catalysts, and reagents. atamanchemicals.comwisdomlib.org The nucleophilic nature of the nitrogen atom makes it an effective catalyst for various condensation and alkylation reactions. atamanchemicals.com Furthermore, the piperidine ring can be functionalized at different positions, enabling the synthesis of a diverse array of substituted derivatives with tailored properties. nih.gov The development of efficient and stereoselective methods for the synthesis of substituted piperidines remains an active area of research in modern organic chemistry. nih.govnih.gov

Unique Research Focus on the Vinyl Substituent and N Benzyl Moiety in 1 Benzyl 4 Vinylpiperidine

The specific combination of a vinyl group at the 4-position and a benzyl (B1604629) group attached to the nitrogen atom in 1-benzyl-4-vinylpiperidine imparts distinct reactivity and potential for further chemical transformations.

The vinyl substituent is a particularly attractive functional group in synthetic chemistry. It can participate in a variety of powerful carbon-carbon bond-forming reactions, such as Heck and Negishi cross-coupling reactions, which are instrumental in constructing complex molecular architectures. worldwidejournals.com The double bond of the vinyl group can also undergo a range of other transformations, including cycloadditions, oxidations, and polymerizations, further expanding its synthetic utility. worldwidejournals.com Research on vinyl-substituted piperidines explores their potential in creating novel compounds with specific biological activities. worldwidejournals.com For instance, studies have investigated the use of 4-vinylpyridine (B31050) derivatives in proteomics for the modification of cysteine-containing peptides and as corrosion inhibitors. researchgate.netnih.gov

The N-benzyl moiety is a common protecting group for the piperidine (B6355638) nitrogen, but its role extends beyond simple protection. The benzyl group can influence the steric and electronic properties of the molecule, and its presence can be crucial for biological activity. researchgate.netresearchgate.net The N-benzylpiperidine motif is found in numerous bioactive compounds and approved drugs. researchgate.netresearchgate.net It can enhance solubility and facilitate critical interactions with biological targets. researchgate.net Research on N-benzyl piperidine derivatives has led to the development of potent inhibitors for various enzymes, highlighting the importance of this structural feature in drug design. nih.govnih.gov The synthesis of N-benzyl-4-piperidone, a precursor to many N-benzylpiperidine derivatives, is a well-established process. chemicalbook.comontosight.aiguidechem.comchemicalbook.com

Advanced Spectroscopic and Structural Elucidation of 1 Benzyl 4 Vinylpiperidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules like 1-benzyl-4-vinylpiperidine in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of hydrogen atoms. For this compound, distinct signals are expected for the benzyl (B1604629), vinyl, and piperidine (B6355638) ring protons. Based on data from closely related structures, such as benzyl 4-hydroxy-4-vinylpiperidine-1-carboxylate, the vinyl group protons typically appear in the downfield region. rsc.org The proton on the carbon double-bonded to the ring (H-C=) is expected as a doublet of doublets around 5.9 ppm, while the terminal vinyl protons (=CH₂) would appear as distinct signals around 5.1-5.3 ppm. rsc.org The benzylic protons (-CH₂-Ph) usually present as a sharp singlet around 3.5 ppm, and the aromatic protons of the benzyl group appear as a multiplet in the 7.2-7.4 ppm range. semanticscholar.org The protons on the piperidine ring would produce a series of multiplets in the aliphatic region (approx. 1.5-3.0 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, 14 distinct carbon signals are expected, assuming free rotation and conformational averaging. Key signals include those for the aromatic carbons (127-138 ppm), the vinyl carbons (approx. 112 ppm for =CH₂ and 145 ppm for -CH=), the benzylic carbon (~63 ppm), and the various piperidine ring carbons (25-60 ppm). rsc.orgsemanticscholar.org

Conformational Analysis: The piperidine ring typically adopts a chair conformation to minimize steric strain. NMR spectroscopy, particularly through the analysis of coupling constants and the use of techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the preferred conformation and the orientation (axial or equatorial) of the substituents. For instance, the coupling constants between adjacent protons on the piperidine ring can provide insight into their dihedral angles and thus the ring's geometry.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Benzyl-CH₂~3.5 (s)~63
Benzyl-Ar-H~7.2-7.4 (m)~127-129 (o, m, p), ~138 (ipso)
Piperidine-H2, H6~2.8-3.0 (m)~54
Piperidine-H3, H5~1.6-1.9 (m)~30
Piperidine-H4~2.1-2.3 (m)~40
Vinyl-CH=~5.9 (dd)~145
Vinyl-=CH₂~5.1-5.3 (m)~112

Note: Predicted values are based on data from analogous compounds. s=singlet, m=multiplet, dd=doublet of doublets.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₁₄H₁₉N), the nominal molecular weight is 201 g/mol .

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M⁺•) which can then undergo fragmentation. The fragmentation pattern is a unique fingerprint of the molecule. A key fragmentation pathway for N-benzyl derivatives is the cleavage of the benzylic C-C bond, which is alpha to the nitrogen atom. libretexts.org This process leads to the formation of a highly stable tropylium (B1234903) cation (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91. thieme-connect.denist.govdea.gov This fragment is often the most intense peak (the base peak) in the spectrum of benzyl-containing compounds. nih.gov

Other significant fragments would likely arise from the cleavage of the piperidine ring and the loss of the vinyl group (a loss of 27 mass units). The molecular ion peak at m/z 201 may be observed, though its intensity can vary.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (EI-MS)

m/z Proposed Fragment Formula
201Molecular Ion [M]⁺•[C₁₄H₁₉N]⁺•
174[M - C₂H₃]⁺•[C₁₂H₁₆N]⁺•
91Tropylium ion (Base Peak)[C₇H₇]⁺
110Piperidine ring fragment[C₇H₁₂N]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. These two techniques are complementary and provide a comprehensive vibrational profile. esisresearch.org

For this compound, the key functional groups are the aromatic ring, the vinyl group, the tertiary amine, and the aliphatic C-H bonds of the piperidine ring.

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

Vinyl C-H Stretch: The =C-H stretching of the vinyl group is also expected above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the piperidine and benzylic methylene (B1212753) groups are observed just below 3000 cm⁻¹.

C=C Stretch: The vinyl C=C double bond stretch gives a characteristic band around 1640 cm⁻¹. nist.gov The aromatic ring C=C stretches appear as a set of absorptions between 1450 and 1600 cm⁻¹.

C-N Stretch: The tertiary amine C-N stretching vibration is typically found in the 1250-1020 cm⁻¹ region.

C-H Bending: Out-of-plane (oop) C-H bending vibrations for the vinyl group are prominent in the 900-1000 cm⁻¹ range, while those for the monosubstituted benzene (B151609) ring appear around 700-750 cm⁻¹.

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict and help assign the vibrational spectra of molecules like 4-amino-1-benzylpiperidine. ahievran.edu.tr

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
C-H StretchAromatic & Vinyl3000 - 3100
C-H StretchAliphatic (Piperidine, Benzyl CH₂)2800 - 3000
C=C StretchVinyl~1640
C=C StretchAromatic Ring~1600, 1495, 1450
C-N StretchTertiary Amine1020 - 1250
C-H Out-of-Plane BendVinyl900 - 1000
C-H Out-of-Plane BendMonosubstituted Aromatic700 - 750

Advanced Diffraction Techniques (e.g., X-ray Crystallography) for Solid-State Structure

X-ray crystallography is an unparalleled technique for the absolute determination of a molecule's three-dimensional structure in the solid state. It provides precise information on bond lengths, bond angles, and conformational details. However, this technique requires a single, well-ordered crystal of the compound.

For this compound, which is likely a liquid or oil at room temperature, obtaining a single crystal suitable for X-ray diffraction would be challenging. No crystal structure for this specific compound appears to be reported in the literature. However, the technique is widely applied to crystalline derivatives of piperidines. bham.ac.ukwhiterose.ac.uk Should this compound be converted into a crystalline salt (e.g., a hydrochloride or hydrobromide) or a crystalline derivative, X-ray analysis could definitively establish the chair conformation of the piperidine ring and the precise spatial arrangement of the benzyl and vinyl substituents. This method is crucial for unambiguously confirming the stereochemistry of complex molecules and has been used to prove the structure of various heterocyclic derivatives. mdpi.commdpi.com

Chromatographic Methods (e.g., GC-MS, LC-MS) in Purity and Reaction Monitoring

Chromatographic methods are fundamental for separating components of a mixture and are routinely used to assess the purity of synthetic compounds and monitor the progress of chemical reactions.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and thermally stable compounds. This compound is well-suited for GC-MS analysis. In a typical application, a gas chromatograph separates the compound from any impurities or starting materials, and the mass spectrometer provides identification based on the mass spectrum of the eluting peak. GC-MS is widely used for the analysis of various piperidine alkaloids in complex matrices. nih.govsrce.hrijpsr.info The retention time from the GC provides one level of identification, while the mass spectrum provides confirmation of the molecular weight and structure.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique used for a broader range of compounds, including those that are not sufficiently volatile or stable for GC. nih.gov For this compound, LC-MS would be used to confirm purity by detecting a single chromatographic peak corresponding to the correct mass-to-charge ratio of the protonated molecule, [M+H]⁺, at m/z 202. nih.govrsc.org During its synthesis, LC-MS is an invaluable tool for reaction monitoring. Aliquots of the reaction mixture can be analyzed over time to track the consumption of starting materials and the formation of the desired product, allowing for the optimization of reaction conditions such as time, temperature, and reagent stoichiometry. orientjchem.org

Computational Chemistry and Theoretical Investigations of 1 Benzyl 4 Vinylpiperidine

Electronic Structure Calculations (e.g., DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. rsc.orgniscpr.res.in For 1-benzyl-4-vinylpiperidine, DFT calculations can provide a detailed understanding of its geometry, electron distribution, and orbital energies. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-31G(d,p), to achieve a balance between accuracy and computational cost. niscpr.res.in

HOMO-LUMO Analysis and Molecular Orbital Theory

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity. ijcrt.orgnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ijcrt.org For this compound, theoretical calculations would likely show the HOMO localized on the vinyl and piperidine (B6355638) moieties, which are electron-rich, while the LUMO may be distributed over the benzyl (B1604629) group's aromatic ring.

Illustrative Data for HOMO-LUMO Analysis of this compound *

ParameterIllustrative Value (eV)Significance
HOMO Energy-6.2Electron-donating capability
LUMO Energy-0.8Electron-accepting capability
HOMO-LUMO Gap (ΔE)5.4Chemical reactivity and stability

Disclaimer: The values in this table are illustrative and based on typical DFT calculation results for similar piperidine derivatives. They are not from a direct computational study of this compound.

Reactivity Descriptors and Fukui Functions

Fukui functions are used within DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netfaccts.de These functions are derived from the change in electron density as the number of electrons in the system changes. scispace.comuchile.cl

For this compound, Fukui function analysis could pinpoint specific atoms susceptible to different types of reactions. For instance, the nitrogen atom in the piperidine ring and the vinyl group would likely be identified as primary sites for electrophilic attack. Conversely, the carbon atoms of the vinyl group might be susceptible to nucleophilic attack.

Illustrative Fukui Function Indices for Key Atoms in this compound *

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)f0 (Radical Attack)
Piperidine N0.050.180.12
Vinyl Cα0.120.080.10
Vinyl Cβ0.150.060.11
Benzyl C (para)0.030.040.035

Disclaimer: These Fukui function indices are hypothetical and serve to illustrate the expected reactivity patterns based on the principles of chemical reactivity theory for similar molecules. They are not derived from actual calculations on this compound.

Conformational Analysis and Energy Landscapes

This compound is a flexible molecule with multiple rotatable bonds, leading to a complex conformational landscape. Computational conformational analysis helps to identify the most stable conformers and the energy barriers between them. ethz.chscielo.br This is crucial as the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional structure.

The potential energy surface of this compound can be scanned by systematically rotating key dihedral angles, such as those involving the benzyl group and the vinyl substituent relative to the piperidine ring. ethz.ch The results of such an analysis would likely reveal that the piperidine ring adopts a chair conformation, with the benzyl and vinyl groups occupying either axial or equatorial positions. The relative energies of these conformers would be influenced by steric and electronic effects. rsc.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. acs.org For this compound, theoretical calculations can be used to model various reactions, such as addition to the vinyl group or reactions at the nitrogen atom. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed.

For example, the mechanism of a Pd(0)-catalyzed cyclization reaction involving the vinyl group could be investigated. researchgate.net Computational modeling would help to identify the key intermediates and transition states, providing insights into the reaction's feasibility and stereoselectivity.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

DFT calculations can accurately predict spectroscopic properties like NMR chemical shifts and IR vibrational frequencies. d-nb.infonih.govfaccts.dersc.orgresearchgate.net These predictions are highly valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate NMR chemical shifts. nih.gov For this compound, theoretical ¹H and ¹³C NMR spectra can be generated and compared with experimental data. d-nb.info Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in the experimental IR spectrum. researchgate.netresearchgate.net

Illustrative Predicted vs. Experimental Spectroscopic Data for this compound *

Spectroscopic DataPredicted ValueExperimental Value
¹³C NMR (Vinyl Cα)~140 ppm(Not available)
¹³C NMR (Vinyl Cβ)~115 ppm(Not available)
IR Stretch (C=C Vinyl)~1640 cm⁻¹(Not available)
IR Stretch (C-N Piperidine)~1100 cm⁻¹(Not available)

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions with other molecules, such as solvents or biological macromolecules. nih.govdovepress.commdpi.commdpi.com An MD simulation of this compound in a solvent like water or an organic solvent would reveal information about its solvation shell and intermolecular hydrogen bonding. nih.gov

Furthermore, if this compound were to be studied as a ligand for a biological target, MD simulations could be used to explore its binding mode, the stability of the ligand-receptor complex, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity. nih.gov

In Silico Studies of Derivative Interactions

Computational chemistry and theoretical investigations provide powerful tools for understanding the interactions of bioactive molecules at an atomic level. In the context of this compound derivatives, in silico studies, particularly molecular docking and Density Functional Theory (DFT), are instrumental in predicting binding affinities, identifying key interactions with biological targets, and elucidating structure-activity relationships. These computational approaches accelerate the drug discovery process by enabling the rational design of more potent and selective compounds. nih.gov

Molecular docking simulations are a primary method for investigating how these derivatives interact with protein receptors. For instance, studies on structurally related 1-benzylpiperidine (B1218667) derivatives have been conducted to evaluate their potential as therapeutic agents. In one such study, a newly synthesized derivative, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, was investigated as a potential inhibitor of the SARS-CoV-2 main protease. nih.gov The geometry of the compound was optimized using DFT methods before being docked into the active site of the viral protein. nih.gov The results of these docking studies revealed efficient interaction with the protease, highlighting the potential of the 1-benzylpiperidine scaffold. nih.gov

Similarly, docking studies on other complex derivatives incorporating a 1-benzyl moiety have been performed against nootropic receptors (PDB IDs: 5UOW, 5CXV, 6PV7). nuph.edu.ua These investigations utilized the Autodock 4.2 software package, a common tool for receptor-oriented flexible docking. nuph.edu.ua The stability of the resulting ligand-receptor complexes was found to be driven by a combination of hydrogen bonds, halogen bonds, and intermolecular electrostatic and donor-acceptor interactions. nuph.edu.ua The calculated scoring functions, which indicate the enthalpy contribution to the free energy of binding (Affinity, ΔG), suggested a significant affinity of the tested molecules for these nootropic targets. nuph.edu.ua A visual analysis of the docked poses helps to understand the specific amino acid residues involved in the binding. nuph.edu.ua

Theoretical investigations using DFT also offer deep insights into the electronic properties of these molecules, which govern their reactivity and interaction capabilities. Studies on related 4-vinylpiperidine derivatives have used DFT calculations to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ijcrt.org The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of a molecule. ijcrt.org Furthermore, Molecular Electrostatic Potential (MESP) maps are generated to visualize charge distribution and predict sites for electrophilic and nucleophilic attacks. nih.govijcrt.org These electron-deficient and electron-rich regions identified through MESP analysis are crucial for understanding drug-receptor interactions, including the formation of hydrogen bonds. ijcrt.org

The findings from these computational studies are invaluable for guiding the synthesis of new derivatives with improved pharmacological profiles. By predicting how structural modifications to the this compound core will affect interactions with a specific biological target, researchers can prioritize the synthesis of the most promising candidates.

Detailed Research Findings

The following table summarizes results from molecular docking studies on derivatives structurally related to this compound, showcasing their interaction with various biological targets.

DerivativeBiological TargetDocking Score (Affinity, ΔG)Key Interactions Observed
4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidineSARS-CoV-2 Main ProteaseNot explicitly stated, but described as "efficient interaction" and "good activities". nih.govThe study notes efficient interaction with the protease, implying a combination of hydrophobic and electrostatic interactions typical for such complexes. nih.gov
1-benzyl-4-(4-(aryl)-5-sulfonylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-onesNootropic Receptors (e.g., Glutamate, Acetylcholine receptors)Calculated scoring functions indicated affinity for the targets. nuph.edu.uaHydrogen bonds, halogen bonds, intermolecular electrostatic interactions, and donor-acceptor interactions. nuph.edu.ua
(E)-(5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-hydroxy-4-(prop-1-en-1-yl)piperidin-1-yl)methanoneDNA Gyrase, Lanosterol 14 alpha-demethylase, KEAP1-NRF2 proteinsNot explicitly stated, but described as "strong binding interactions". ijcrt.orgThe study revealed strong binding at specific sites, though the exact nature of the interactions was not detailed in the abstract. ijcrt.org

Future Research Directions and Emerging Applications

Development of Novel Synthetic Pathways with Enhanced Sustainability

Future research will likely prioritize the development of synthetic routes to 1-Benzyl-4-vinylpiperidine that align with the principles of green chemistry. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.govejcmpr.comnih.gov Current synthetic methodologies can be reimagined using greener alternatives.

Key green chemistry approaches applicable to the synthesis of piperidine (B6355638) derivatives include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times from hours to minutes and increase product yields, thereby saving energy and reducing the potential for byproduct formation. nih.gov

Solvent-Free Reactions: Conducting reactions in the absence of volatile organic solvents is a cornerstone of green chemistry. ejcmpr.com Techniques like grinding or ball milling can facilitate solvent-free synthesis, reducing pollution and simplifying purification processes. nih.gov

Use of Renewable Feedstocks: Investigating biosynthetic pathways or utilizing starting materials derived from renewable resources, such as dextrose, can decrease the reliance on petrochemicals. ejcmpr.comnih.gov

Catalytic Reactions: Employing catalysts, especially biocatalysts or reusable heterogeneous catalysts, can lead to more selective and efficient transformations, reducing the need for stoichiometric reagents and minimizing waste. nih.gov

Green Chemistry PrincipleApplication to this compound SynthesisPotential Benefit
Waste Prevention One-pot synthesis and catalytic reactions to reduce intermediate isolation steps. nih.govHigher efficiency, less solvent and energy usage.
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.Minimization of byproducts.
Less Hazardous Synthesis Replacing toxic reagents and solvents with safer alternatives.Reduced risk to researchers and the environment.
Design for Energy Efficiency Utilizing methods like microwave irradiation or ambient temperature reactions. nih.govLower energy consumption and associated costs.
Use of Renewable Feedstocks Exploring bio-based starting materials for the piperidine ring or benzyl (B1604629) group. nih.govReduced dependence on fossil fuels.

By systematically applying these principles, future synthetic pathways for this compound can become more sustainable and economically viable.

Exploration of New Catalytic Systems for Functionalization

The functionalization of the this compound scaffold is key to unlocking its potential in various applications. The vinyl group and the piperidine ring offer multiple sites for chemical modification. Future research will focus on discovering and optimizing novel catalytic systems to achieve highly selective and efficient transformations.

Transition-metal catalysis has proven effective for the synthesis and functionalization of piperidine derivatives. nih.gov Catalysts based on rhodium, palladium, iridium, and nickel are particularly promising for creating complex molecular architectures from simpler precursors. nih.govajchem-a.comacs.org

Potential areas for catalytic exploration include:

C-H Functionalization: Dirhodium tetracarboxylate catalysts have been used for the site-selective C-H functionalization of the piperidine ring, allowing for the direct introduction of new functional groups without pre-functionalization. nih.gov

Asymmetric Hydrogenation: Iridium, rhodium, and ruthenium-based catalysts can be used for the stereoselective hydrogenation of the vinyl group or the aromatic ring of the benzyl substituent, leading to chiral derivatives. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki and Negishi couplings, can be employed to attach various aryl or alkyl groups to the piperidine core, expanding the chemical diversity of accessible compounds. researchgate.net

Polymerization Catalysis: Developing specific catalysts for the controlled polymerization of the vinyl group can lead to the synthesis of well-defined polymers with tailored properties for materials science applications.

Catalytic SystemPotential FunctionalizationTarget Site
Rhodium (Rh) Asymmetric Carbometalation, C-H Functionalization nih.govsnnu.edu.cnPiperidine Ring, Vinyl Group
Palladium (Pd) Cross-Coupling Reactions (e.g., Suzuki, Heck) ajchem-a.comPiperidine Ring
Iridium (Ir) Asymmetric Hydrogenation nih.govVinyl Group
Nickel (Ni) Reductive Coupling acs.orgPiperidine Ring

The development of these catalytic systems will enable the precise and efficient synthesis of a wide array of this compound derivatives for screening in various applications.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis

Applications of AI and ML in this context include:

Retrosynthetic Planning: AI-powered tools like ASKCOS, SYNTHIA®, and ChemAIRS can analyze the structure of a target derivative and propose multiple synthetic pathways, ranking them by feasibility, cost, and efficiency. biopharmatrend.comyoutube.com This can save significant time and resources in the lab.

Property Prediction: ML models can be trained on existing chemical data to predict the physicochemical, biological, and material properties of novel, virtual derivatives of this compound. mdpi.commdpi.comenergy.gov This allows for in silico screening of large virtual libraries to identify promising candidates for synthesis.

Reaction Optimization: AI algorithms can predict optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts, accelerating the optimization process. youtube.com

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for a specific property, such as binding to a biological target or possessing a desired thermal property for a material. mdpi.com

The integration of these computational approaches will create a more efficient, data-driven workflow for exploring the chemical space around this compound.

Advanced Materials Science Applications beyond Traditional Polymers

The presence of a polymerizable vinyl group makes this compound an attractive monomer for creating advanced functional materials. Research in this area can move beyond simple commodity plastics to explore applications in specialized, high-performance domains.

Future applications in materials science could include:

Ion-Exchange Resins: By quaternizing the piperidine nitrogen after polymerization, materials analogous to poly(vinylbenzyl pyridinium (B92312) salts) can be created. nih.gov These polycationic polymers could be effective as resins for water purification, specifically for the removal of hazardous heavy metal ions. nih.gov

Stimuli-Responsive Polymers: The amine group in the piperidine ring can impart pH-responsiveness to polymers. Furthermore, by analogy with poly[N-(4-vinylbenzyl)-N,N-dialkylamine], it may be possible to synthesize thermo-responsive polymers that undergo phase transitions in solution at specific temperatures. researchgate.net Such "smart" materials have applications in drug delivery, sensors, and soft robotics.

Biodegradable Polymers: While vinyl polymers are typically non-biodegradable, incorporating units like N-benzyl-4-vinylpyridinium chloride has been shown to impart biodegradability. researchgate.net Similar strategies could be explored with this compound to create more environmentally friendly plastics.

Functional Coatings and Adhesives: Copolymerization of this compound with other monomers like styrene (B11656) or acrylic acid could yield materials with tailored properties suitable for specialized coatings and adhesives.

Stereochemical Control in Complex Derivative Synthesis

Many of the potential applications of this compound derivatives, particularly in pharmaceuticals, will require precise control over their three-dimensional structure (stereochemistry). The synthesis of single enantiomers or diastereomers is often crucial for biological activity and safety.

Future research will focus on developing robust methods for stereochemical control during the synthesis and functionalization of this compound. Key strategies include:

Asymmetric Catalysis: Using chiral catalysts, such as chiral phosphines or rhodium complexes, can induce high levels of enantioselectivity in reactions, for example, during the functionalization of the piperidine ring or additions across the vinyl group. nih.govsnnu.edu.cnresearchgate.net

Chiral Auxiliaries: Attaching a temporary chiral group to the molecule can direct the stereochemical outcome of a subsequent reaction. This auxiliary is then removed to yield the desired enantiomerically enriched product.

Biocatalysis: Enzymes, or whole-cell systems like baker's yeast, can perform highly stereoselective transformations under mild, environmentally friendly conditions. nottingham.ac.uk For instance, the asymmetric reduction of a ketone precursor to a chiral alcohol can set a key stereocenter in the molecule. nottingham.ac.uk

Resolution: Separating a racemic mixture of enantiomers can be achieved through techniques like chiral chromatography or crystallization with a chiral resolving agent.

Achieving mastery over the stereochemistry of this compound derivatives will be essential for translating these compounds into advanced applications, especially in the fields of medicine and chiral materials. rsc.orgacs.orgresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.